molecular formula C25H22NOP B081807 Benzenamine, 4-methoxy-N-(triphenylphosphoranylidene)- CAS No. 14796-89-5

Benzenamine, 4-methoxy-N-(triphenylphosphoranylidene)-

Cat. No. B081807
CAS RN: 14796-89-5
M. Wt: 383.4 g/mol
InChI Key: QEHNPDUTCUWDKR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "Benzenamine, 4-methoxy-N-(triphenylphosphoranylidene)-" involves reactions that yield complex structures. For instance, the synthesis of 1-methoxy-1H-phenanthro[9,10-c][1,2]oxazine from the reaction of 10-(methoxyimino)phenanthren-9-one with benzoylmethylene(triphenyl)phosphorane results in triphenylene-o-dicarboxylic derivatives in high yield (Nicolaides et al., 1996).

Molecular Structure Analysis

The influence of methoxy substitution on the properties of compounds such as triphenylamine derivatives has been studied. It's found that the methoxycarbonyl group has both structural control and electronic effects on the triphenylamine structure, highlighting the importance of substituent effects in molecular design (Ohmura et al., 2019).

Chemical Reactions and Properties

Various chemical reactions involving "Benzenamine, 4-methoxy-N-(triphenylphosphoranylidene)-" and related compounds have been documented. For instance, reactions of 2-(methoxyimino)benzen-1-ones with α-alkylethoxycarbonylmethylene(triphenyl)phosphoranes produce 2H-[b][1,4]benzoxazine derivatives, indicating the versatility of these compounds in synthesizing heterocyclic structures (Nicolaides et al., 2001).

Physical Properties Analysis

The physical properties of "Benzenamine, 4-methoxy-N-(triphenylphosphoranylidene)-" and similar compounds often include characteristics such as luminescence and liquid crystalline behavior. For example, a series of luminescent benzonitriles with methoxy and alkoxy substituents show significant blue emission and liquid crystalline phases, demonstrating the impact of molecular structure on physical properties (Ahipa et al., 2014).

Chemical Properties Analysis

Chemical properties such as reactivity and selectivity are key aspects of "Benzenamine, 4-methoxy-N-(triphenylphosphoranylidene)-" related research. The compound 4-Methoxy-N-((thiophen-2-yl)methyl)benzenamine, for example, serves as a highly selective chemosensor for Ag(+) ions, showcasing the chemical specificity that can be achieved through molecular design (Tharmaraj et al., 2012).

Scientific Research Applications

  • Antimicrobial Activity : A study found that derivatives of benzenamine demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida and Aspergillus species (Kapadiya, Dubal, Bhola, & Dholaria, 2020).

  • Chemosensor for Silver Ion : Another application is as a chemosensor for Ag(+) ions. A study highlighted the use of a benzenamine derivative as a selective chemosensor with a significant fluorescent enhancement observed upon binding to Ag(+) ions (Tharmaraj, Devi, & Pitchumani, 2012).

  • Synthesis of Triphenylene Derivatives : In organic synthesis, benzenamine derivatives have been used to create triphenylene-o-dicarboxylic derivatives, indicating utility in complex organic synthesis processes (Nicolaides et al., 1996).

  • Image-Guided Surgery : Benzenamine derivatives have been utilized in the development of nerve-highlighting fluorescent contrast agents for image-guided surgery, showing potential in medical imaging and surgical procedures (Gibbs-Strauss et al., 2011).

  • Corrosion Inhibition : Novel Schiff bases of benzenamine have been synthesized and found effective as corrosion inhibitors for aluminum alloy in acidic media, highlighting their potential in material science and engineering applications (Nazir, Akhter, Ali, & Shah, 2019).

  • Antifungal Agents : Some benzenamine derivatives have been synthesized and characterized for their antifungal activity, showing significant effectiveness against various fungi (Malhotra et al., 2012).

properties

IUPAC Name

(4-methoxyphenyl)imino-triphenyl-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22NOP/c1-27-22-19-17-21(18-20-22)26-28(23-11-5-2-6-12-23,24-13-7-3-8-14-24)25-15-9-4-10-16-25/h2-20H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEHNPDUTCUWDKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22NOP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10348248
Record name Benzenamine, 4-methoxy-N-(triphenylphosphoranylidene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10348248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzenamine, 4-methoxy-N-(triphenylphosphoranylidene)-

CAS RN

14796-89-5
Record name Benzenamine, 4-methoxy-N-(triphenylphosphoranylidene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10348248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
KA Shaheed, NI AlGaraawi, AK Alsultany… - … Series: Earth and …, 2019 - iopscience.iop.org
Fifty three phytochemical compound in the methanolic extract were identified of Cyperus iria L. The identification is based on the molecular weight, peak area, MS Fragmentation and, …
Number of citations: 14 iopscience.iop.org
A Gupta, D Singh, R Ranjan - … : Jurnal Ilmiah Biologi, 2023 - journal3.uin-alauddin.ac.id
Plants serve as a boundless source of raw materials for pharmaceuticals and have been used as an important source of medicine for several years. Identifying natural compounds from …
Number of citations: 2 journal3.uin-alauddin.ac.id
QN Okechukwu, FU Ugwuona, CE Ofoedu… - Scientific Reports, 2022 - nature.com
Specific to the West African sub-region, previous studies involving fruit, stem, and bark of Tetrapleura tetraptera as well as seeds of Monodora myristica have largely focused on …
Number of citations: 1 www.nature.com
MV Arasu, S Arokiyaraj, P Viayaraghavan… - … of Photochemistry and …, 2019 - Elsevier
The present study explored the one step extracellular green synthesis of Iron oxide (Fe x O y ) and manganese oxide nanoparticles (MnNPs) using aqueous extract of Acorus calamus …
Number of citations: 132 www.sciencedirect.com

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